ASCT1/2 Transporter Inhibition: (S)-4-Fluorophenylglycine (L-4FPG) is 6.4-fold More Potent than its 4-Hydroxy Analog
In a direct comparative study of phenylglycine analogs, (S)-4-Fluorophenylglycine (L-4FPG) demonstrated a significantly lower IC50 for inhibiting the neutral amino acid transporters ASCT1 and ASCT2 compared to its 4-hydroxy analog [1]. This establishes L-4FPG as the more potent tool compound for modulating these transporters, which are key regulators of extracellular D-serine levels in the central nervous system.
| Evidence Dimension | Inhibition of astrocyte-mediated ASCT1 and ASCT2 transport |
|---|---|
| Target Compound Data | IC50 = 44 µM |
| Comparator Or Baseline | L-4-Hydroxyphenylglycine (L-4OHPG): IC50 = 283 µM |
| Quantified Difference | 6.4-fold increase in potency for (S)-4-Fluorophenylglycine |
| Conditions | Astrocyte culture assay measuring inhibition of ASCT1/2-mediated transport |
Why This Matters
This data provides a clear, quantitative basis for selecting L-4FPG over the hydroxy analog for studies targeting the ASCT1/2 transporters, ensuring maximal target engagement at lower concentrations.
- [1] Li, Y. X., et al. (2018). Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 Are Effective in In Vivo Models of Schizophrenia and Visual Dysfunction. Journal of Pharmacology and Experimental Therapeutics, 367(2), 292-301. View Source
